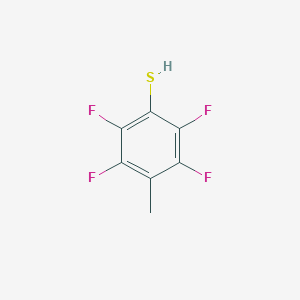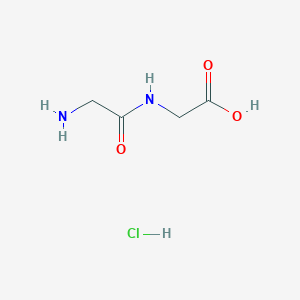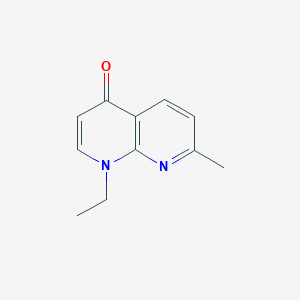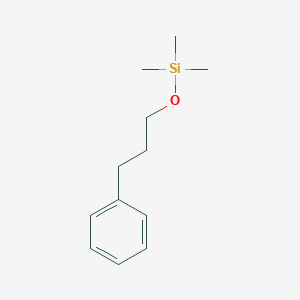
Silane, trimethyl(3-phenylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(3-phenylpropoxy)- is a chemical compound that belongs to the class of organosilanes. It is commonly used in various scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
Silane, trimethyl(3-phenylpropoxy)- acts as a coupling agent by forming a covalent bond between the organic and inorganic materials. The covalent bond enhances the adhesion between the materials, resulting in improved mechanical properties. Additionally, silane, trimethyl(3-phenylpropoxy)- can also act as a surface modifier by reducing the surface energy of the material, resulting in improved wettability and adhesion.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of silane, trimethyl(3-phenylpropoxy)-. However, studies have shown that it is relatively non-toxic and does not cause any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, trimethyl(3-phenylpropoxy)- has several advantages for lab experiments. It is easy to synthesize, relatively inexpensive, and has unique properties that make it suitable for various applications. However, one of its limitations is that it is highly reactive and can be challenging to handle without proper precautions.
Zukünftige Richtungen
There are several future directions for the research and development of silane, trimethyl(3-phenylpropoxy)-. One of the most promising areas is in the field of nanotechnology, where it could be used as a surface modifier for various nanoparticles. Additionally, it could also be used as a coupling agent for the production of advanced composite materials with improved mechanical properties.
Conclusion
Silane, trimethyl(3-phenylpropoxy)- is a unique chemical compound with various scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. While there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and does not cause any significant adverse effects on human health. The future directions for the research and development of silane, trimethyl(3-phenylpropoxy)- are promising, and it has the potential to be used in various advanced applications in the future.
Synthesemethoden
Silane, trimethyl(3-phenylpropoxy)- is synthesized using a simple and efficient method. The most common method involves the reaction of 3-phenylpropyl alcohol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction produces silane, trimethyl(3-phenylpropoxy)- as the main product.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(3-phenylpropoxy)- has various scientific research applications due to its unique properties. One of its most common applications is in the field of material science, where it is used as a surface modifier for various materials such as glass, ceramics, and metals. It is also used as a coupling agent in the production of composite materials.
Eigenschaften
CAS-Nummer |
14629-60-8 |
|---|---|
Produktname |
Silane, trimethyl(3-phenylpropoxy)- |
Molekularformel |
C12H20OSi |
Molekulargewicht |
208.37 g/mol |
IUPAC-Name |
trimethyl(3-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
MEDNPRTZTBYPTF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



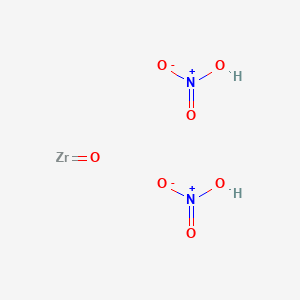
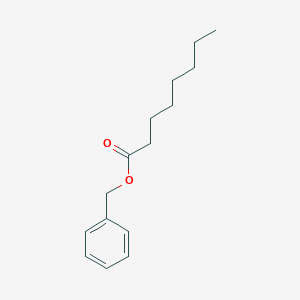
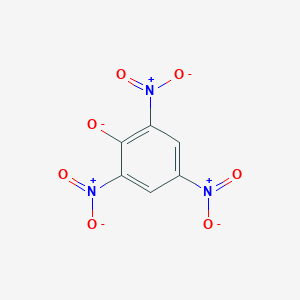
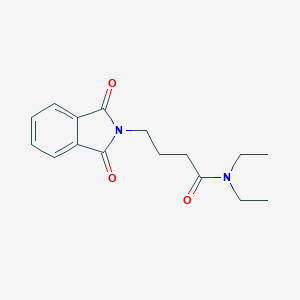
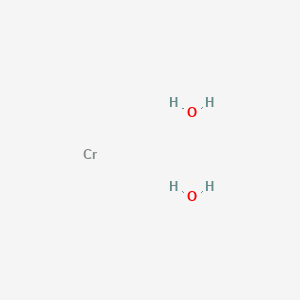
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
